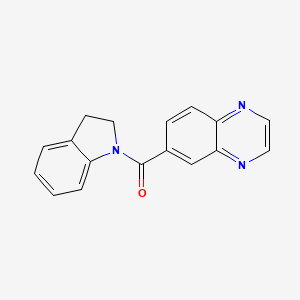![molecular formula C28H33N3O2 B7453797 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antidepressant, anxiolytic, and antinociceptive properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide is not fully understood. However, it has been suggested that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival. These biochemical and physiological effects are thought to underlie the compound's therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide in lab experiments is its high potency and selectivity. This makes it a useful tool for investigating the role of serotonin and other neurotransmitters in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide. One potential avenue is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective analogs of this compound, which may have improved therapeutic efficacy and fewer side effects. Finally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide further insights into the mechanism of action and physiological effects of this compound in the brain.
In conclusion, 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity, combined with its dual mechanism of action, make it a useful tool for investigating the role of neurotransmitters in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide involves the reaction between 1-(4-phenylphenyl)ethanone and 2-phenoxyethylamine in the presence of sodium hydride. The reaction mixture is then treated with acetic anhydride to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-23(24-12-14-26(15-13-24)25-8-4-2-5-9-25)29-28(32)22-31-18-16-30(17-19-31)20-21-33-27-10-6-3-7-11-27/h2-15,23H,16-22H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWYMTRBEAFNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)


![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)